2-Amino-3-(pyridin-4-yl)propan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-amino-3-pyridin-4-ylpropan-1-ol |
InChI |
InChI=1S/C8H12N2O/c9-8(6-11)5-7-1-3-10-4-2-7/h1-4,8,11H,5-6,9H2 |
InChI Key |
XXPMWCAKYNQCQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CC(CO)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 3 Pyridin 4 Yl Propan 1 Ol and Its Analogs
Established Synthetic Pathways for the 2-Amino-3-(pyridin-4-yl)propan-1-ol Core
The fundamental structure of this compound can be assembled through several established synthetic routes. These pathways primarily focus on the formation of the carbon-carbon and carbon-nitrogen bonds that define the molecule's backbone.
Reductive Amination Approaches Involving Pyridine (B92270) Aldehydes and Related Precursors
Reductive amination is a cornerstone in the synthesis of amines, including this compound. This method typically involves the reaction of a carbonyl compound, such as an aldehyde or a ketone, with an amine in the presence of a reducing agent. youtube.comyoutube.com For the synthesis of the target molecule, pyridine-4-carbaldehyde serves as a key precursor. wikipedia.org
The general strategy involves the condensation of pyridine-4-carbaldehyde with an appropriate amino-containing nucleophile to form an imine or enamine intermediate. This intermediate is then reduced in situ to yield the desired amino alcohol. A variety of reducing agents can be employed, with sodium cyanoborohydride being a common choice due to its selectivity in reducing the iminium ion over the starting aldehyde. youtube.com
A typical reaction scheme is outlined below:
| Reactant 1 | Reactant 2 | Reagents | Product |
| Pyridine-4-carbaldehyde | Aminoacetaldehyde dimethyl acetal | 1. Condensation 2. NaBH₃CN | This compound |
This one-pot procedure is advantageous as it combines the imine formation and reduction steps, simplifying the experimental setup and often leading to good yields. youtube.com The reaction conditions, such as pH and the choice of solvent, can be optimized to maximize the yield and purity of the final product.
Multistep Synthetic Routes to Amino Alcohol Pyridine Derivatives
More complex, multistep synthetic routes offer greater flexibility in introducing substituents and controlling stereochemistry. These routes often begin with simpler, commercially available pyridine derivatives and build the amino alcohol side chain through a series of reactions.
One common approach involves the use of pyridine-containing starting materials that are subsequently elaborated. For instance, a synthetic sequence could start with the alkylation of a pyridine derivative, followed by functional group transformations to introduce the amino and hydroxyl moieties. These methods allow for the construction of a wide array of analogs with diverse substitution patterns on both the pyridine ring and the propanol (B110389) side chain. Several methods for synthesizing pyridine derivatives have been developed, including one-pot syntheses from readily available starting materials. organic-chemistry.orgorganic-chemistry.org
Regioselective and Stereoselective Synthesis Strategies for Chiral Amino Alcohol Formation
The synthesis of specific stereoisomers of this compound is of significant interest, particularly for applications in medicinal chemistry. Chiral amino alcohols are important building blocks for many biologically active molecules. nih.gov Achieving stereocontrol can be accomplished through several strategies.
One approach utilizes chiral starting materials. For example, starting with a chiral amino acid or a derivative can set the stereochemistry at the C2 position. Another strategy involves the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of a key reaction step. Asymmetric reduction of a ketone precursor to the desired alcohol is a common method for establishing a chiral center. nih.gov
For instance, the stereoselective reduction of a suitable keto-amine precursor can be achieved using chiral reducing agents or enzymatic methods. nih.gov Biocatalysis, employing enzymes such as ketoreductases (KREDs), offers a powerful tool for the enantioselective synthesis of chiral alcohols. nih.gov
| Precursor | Method | Key Feature | Product |
| N-protected-2-amino-3-(pyridin-4-yl)propionaldehyde | Asymmetric reduction | Use of a chiral reducing agent | Chiral N-protected-2-amino-3-(pyridin-4-yl)propan-1-ol |
| 2-Amino-1-(pyridin-4-yl)ethan-1-one derivative | Enzymatic reduction | Ketoreductase (KRED) | Chiral 2-amino-1-(pyridin-4-yl)ethan-1-ol |
Functional Group Interconversions in the Synthesis of this compound
The synthesis of this compound and its analogs often requires the strategic use of protecting groups and selective transformations of functional groups to ensure the desired outcome.
Introduction and Removal of Protecting Groups
Protecting groups are essential tools in organic synthesis to temporarily mask reactive functional groups and prevent unwanted side reactions. organic-chemistry.orgpressbooks.pub In the synthesis of this compound, both the amino and hydroxyl groups may require protection at different stages.
Amine Protecting Groups: Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and carbobenzyloxy (Cbz). fiveable.me The Boc group is stable under a variety of conditions but can be easily removed with mild acid. fiveable.me The Cbz group is also widely used and is typically removed by catalytic hydrogenation. The choice of protecting group depends on the specific reaction conditions planned for subsequent steps. fiveable.me
Hydroxyl Protecting Groups: The hydroxyl group can be protected using various silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), which can be introduced using the corresponding silyl chlorides. researchgate.net These groups are generally stable but can be removed under specific conditions, often using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF).
The strategic use of orthogonal protecting groups, which can be removed under different conditions, allows for the selective deprotection of one functional group while another remains protected. organic-chemistry.org
Selective Reductions and Oxidations during Synthesis
Selective reduction and oxidation reactions are crucial for manipulating the oxidation states of various functional groups during the synthesis.
Selective Reductions: The reduction of a carboxylic acid or ester to a primary alcohol is a common transformation in the synthesis of amino alcohols. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are often used for this purpose. chemistry-chemists.com However, if other reducible functional groups are present, more selective reagents may be necessary. For example, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that typically does not reduce esters or carboxylic acids but will reduce aldehydes and ketones. chemistry-chemists.com
Selective Oxidations: While less common in the direct synthesis of the target amino alcohol, selective oxidation might be employed in the preparation of precursors or in the synthesis of analogs. For example, the oxidation of a primary alcohol to an aldehyde can be achieved using reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane.
The careful selection of reagents and reaction conditions is paramount to achieving the desired transformations without affecting other sensitive functional groups within the molecule.
Green Chemistry and Sustainable Synthesis Considerations for this compound Production
The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like this compound to minimize environmental impact and enhance process safety and efficiency. Key areas of focus include the selection of sustainable solvents and catalysts, and the implementation of advanced manufacturing technologies such as flow chemistry.
Solvent Selection and Catalysis in Synthesis
The choice of solvent and catalyst are critical factors in developing sustainable synthetic routes to this compound. Traditional organic solvents are often volatile, flammable, and toxic, prompting the exploration of greener alternatives. For the hydrogenation of pyridine derivatives, solvents like ethanol, water, and acetic acid are considered more environmentally friendly options. researchgate.net Acetic acid, in particular, has been shown to be an effective solvent for the palladium on carbon (Pd/C) catalyzed hydrogenation of pyridine rings, sometimes allowing for reactions to proceed at room temperature and atmospheric pressure. researchgate.net
A primary route to this compound involves the catalytic hydrogenation of the corresponding amino acid, (S)-2-Amino-3-(pyridin-4-yl)propanoic acid (also known as L-4-Pyridylalanine), or its ester derivatives. Research has demonstrated that heterogeneous catalysts, such as Rh-MoOx/SiO2, are highly effective for the selective hydrogenation of amino acids to amino alcohols in aqueous solutions. researchgate.netnih.gov This method offers high yields (typically 90-94%) and, crucially, can proceed with complete retention of the original stereochemistry. researchgate.netnih.gov The use of water as a solvent is a significant advantage from a green chemistry perspective.
Another potential synthetic pathway involves the reduction of a nitroalkene intermediate, which can be synthesized from 4-pyridinecarboxaldehyde (B46228) and nitromethane. The subsequent reduction of the nitro group and the alkene can be achieved using catalytic hydrogenation, often with palladium on carbon (Pd/C) or other metal catalysts. While effective, this route may require careful optimization to ensure high selectivity and avoid side reactions.
The development of earth-abundant metal catalysts is another key aspect of green catalysis. For instance, novel manganese pincer complexes have been developed for the efficient hydrogenation of amides to alcohols and amines under relatively mild conditions, offering a more sustainable alternative to precious metal catalysts. nih.gov While not yet specifically applied to this compound, this technology holds promise for the broader field of amino alcohol synthesis.
| Catalyst | Substrate | Solvent | Conditions | Yield | Key Features | Reference |
| Rh-MoOx/SiO2 | Amino Acids | Water | H2 pressure, heat | 90-94% | High yield, retention of stereochemistry | researchgate.netnih.gov |
| Palladium on Carbon (Pd/C) | Pyridine derivatives | Acetic Acid | Room temp, atm. pressure | Quantitative | Mild conditions, green solvent | researchgate.net |
| Manganese Pincer Complex | Amides | Not specified | Mild conditions | High | Earth-abundant metal catalyst | nih.gov |
Flow Chemistry and Process Intensification Methodologies
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch manufacturing in terms of safety, efficiency, and scalability, aligning well with the principles of green chemistry and process intensification. nih.govu-szeged.hu The use of continuous flow reactors allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved selectivity, and reduced reaction times. nih.gov
The hydrogenation of pyridine derivatives, a key step in the synthesis of this compound, is particularly well-suited for flow chemistry. Saturation of aromatic rings often requires high temperatures and pressures, which can be hazardous in large-scale batch reactors. thalesnano.com Flow reactors, with their small reaction volumes, inherently mitigate these risks. u-szeged.hu For instance, the H-Cube® flow hydrogenation reactor can safely achieve the high pressures (up to 100 bar) and temperatures (up to 100 °C) required for the efficient hydrogenation of pyridines. thalesnano.com Studies have shown that functionalized pyridines can be successfully hydrogenated in continuous flow systems using catalysts like Pd/C, Pt/C, or Rh/C, achieving full conversion at elevated pressures and temperatures with short residence times. researchgate.net
Furthermore, electrocatalytic hydrogenation in flow systems presents a promising green alternative. This method can utilize water as a hydrogen source through electrolysis, avoiding the need for high-pressure hydrogen gas cylinders. acs.org Recent research has demonstrated the efficient electrocatalytic hydrogenation of pyridines to piperidines in an anion-exchange membrane (AEM) electrolyzer using a carbon-supported Rhodium catalyst at ambient temperature and pressure. acs.orgnih.gov
While specific examples of the complete synthesis of this compound in a continuous flow system are not yet prevalent in the literature, the successful application of this technology to the hydrogenation of pyridines and the synthesis of other chiral amino alcohols strongly suggests its feasibility and potential benefits for the sustainable production of this important compound. researchgate.netresearchgate.net
Chemical Reactivity and Derivatization Strategies of 2 Amino 3 Pyridin 4 Yl Propan 1 Ol
Reactions at the Amino Group
The primary amino group in 2-Amino-3-(pyridin-4-yl)propan-1-ol is a potent nucleophile and a key site for derivatization. Its reactivity is central to numerous synthetic transformations.
Acylation and Amidation Reactions
The primary amino group readily undergoes acylation when treated with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This nucleophilic substitution reaction typically involves the replacement of a hydrogen atom from the amino group with an acyl group. ncert.nic.in To drive the reaction to completion, a base stronger than the amine, such as pyridine (B92270), is often employed to neutralize the acid (e.g., HCl) generated during the reaction. ncert.nic.instackexchange.com This process, also known as benzoylation when using benzoyl chloride, is a fundamental transformation for primary and secondary amines. ncert.nic.in
The general scheme for the acylation of this compound is as follows:
Reactant A: this compound
Reactant B: Acyl Chloride (R-COCl) or Acid Anhydride ((RCO)₂O)
Product: N-[1-hydroxy-3-(pyridin-4-yl)propan-2-yl]amide
Conditions: Typically in the presence of a base like pyridine. ncert.nic.in
Table 1: Examples of Acylation Reactions on Amino Groups
| Acylating Agent | Amine Substrate | Base/Catalyst | Product | Reference |
|---|---|---|---|---|
| Benzoyl chloride | Methanamine | Pyridine | N-Methylbenzamide | ncert.nic.in |
| Acetic anhydride | Generic Alcohol | Pyridine (nucleophilic catalyst) | Acetylated Alcohol | reddit.com |
| Acyl chlorides | 3-Halo-4-aminopyridines | Triethylamine | Pyridin-4-yl α-substituted acetamides | rsc.org |
Alkylation and Arylation Reactions
N-alkylation of the amino group can be achieved through various methods. Classically, reaction with alkyl halides leads to the formation of secondary and tertiary amines, and eventually quaternary ammonium (B1175870) salts, through nucleophilic substitution. ncert.nic.in More modern and environmentally benign methods utilize alcohols as alkylating agents through a "hydrogen-borrowing" or "hydrogen auto-transfer" (HAT) mechanism. rsc.orgnih.gov These reactions are often catalyzed by transition metal complexes, such as those of cobalt(II) or ruthenium(II), and can proceed under mild conditions. rsc.orgresearchgate.net For instance, the N-alkylation of 2-aminopyridine (B139424) with various benzyl (B1604629) alcohols has been shown to be highly efficient and selective for the amino group nitrogen. researchgate.net
N-arylation, the formation of a bond between the nitrogen and an aryl group, can be accomplished via palladium-catalyzed cross-coupling reactions, which are powerful methods for constructing carbon-nitrogen bonds. ncert.nic.in
Table 2: Examples of N-Alkylation Reactions
| Alkylating/Arylating Agent | Amine Substrate | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Alcohols | Amines/Amino acids | Not specified | Tertiary amines | rsc.org |
| Primary/Secondary Alcohols | Amines | Co(II)-complex | N-alkylated amines | rsc.org |
| Arylmethyl alcohols | 2-Aminopyridine | [RuCl₂(p-cymene)]₂/KOtBu | N-arylmethyl-2-aminopyridine | researchgate.net |
| Ph*COMe | 1,2-Amino alcohols | Iridium catalyst | Alkylated amino alcohols | nih.gov |
Formation of Schiff Bases and Imines
The primary amino group of this compound can condense with aldehydes or ketones to form imines, also known as Schiff bases. nih.gov This reaction is characterized by the formation of a carbon-nitrogen double bond (azomethine group) and is typically reversible, involving the elimination of a water molecule. capes.gov.brbeilstein-journals.org The formation of imines is often catalyzed by mild acid, with an optimal pH range of approximately 4 to 5. nih.gov The reaction proceeds through a carbinolamine intermediate which then dehydrates to form the stable imine. acs.org Schiff bases derived from heterocyclic amines and various aldehydes are of significant interest due to their wide range of applications. researchgate.net For example, novel Schiff bases have been synthesized by the condensation of 2,3-diaminomaleonitrile with 4-pyridine carboxaldehyde. tandfonline.com
Table 3: Examples of Schiff Base/Imine Formation
| Carbonyl Compound | Amine | Conditions/Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Aldehydes/Ketones | Primary Amines | Mild acid (pH ~4-5) | Imine | capes.gov.brnih.gov |
| 4-Pyridine carboxaldehyde | 2,3-Diaminomaleonitrile | Reflux in methanol | Schiff Base | tandfonline.com |
| Aromatic aldehydes | 3-Amino- and 4-amino-1,2,4-triazoles | Ultrasound | Triazole-derived Schiff bases | researchgate.net |
| Acetyl acetone | Aniline | Not specified | Schiff Base Complex | stackexchange.com |
Nucleophilic Substitution Reactions
As a primary amine, the nitrogen atom of this compound possesses a lone pair of electrons, making it an effective nucleophile. It can participate in a variety of nucleophilic substitution reactions by attacking electron-deficient centers. ncert.nic.in The previously discussed acylation and alkylation reactions are prime examples of this reactivity. ncert.nic.in In these reactions, the amine displaces a leaving group from an acyl or alkyl compound. The reaction of 3-halo-4-aminopyridines with acyl chlorides can lead to an intramolecular nucleophilic aromatic substitution, highlighting the nucleophilic character of the nitrogen atom within a pyridine-containing scaffold. rsc.org
Reactions at the Hydroxyl Group
The primary hydroxyl group offers another site for derivatization, though its reactivity must often be considered in the context of the more nucleophilic amino group.
Esterification and Etherification
Esterification: The formation of esters from the hydroxyl group of this compound presents a chemoselectivity challenge due to the higher intrinsic nucleophilicity of the amino group. acs.org Direct acylation of an unprotected amino alcohol typically results in N-acylation. However, selective O-acylation can be achieved. One common strategy is to perform the reaction under acidic conditions. beilstein-journals.orgnih.gov In a sufficiently acidic medium, the amino group is protonated to form an ammonium salt. This protonation deactivates the nitrogen as a nucleophile, allowing the less reactive hydroxyl group to be selectively acylated by an acid chloride or anhydride. tandfonline.comnih.gov Another approach involves using specific coupling additives like Oxyma derivatives, which can facilitate the selective esterification of primary alcohols even in the presence of water. nih.gov
Etherification: The synthesis of ethers from the hydroxyl group can be accomplished through methods such as the Williamson ether synthesis. However, this method can be complicated by the presence of the amine, which can also be alkylated. More advanced, selective methods have been developed. For α-aryl-β-amino alcohols, a stereoretentive etherification has been achieved through a selective aziridinium (B1262131) ring-opening mechanism. acs.orgnih.gov This double-inversion approach avoids issues with competing reactions and controls stereochemistry. acs.orgthieme-connect.com Furthermore, iron(III) triflate has been reported as an efficient catalyst for the direct and selective etherification of alcohols, including the formation of unsymmetrical ethers from primary and secondary alcohols. acs.org
Table 4: Examples of Selective Reactions at the Hydroxyl Group
| Reaction Type | Substrate | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Esterification | Amino alcohol hydrochlorides | Acid chloride, Acetonitrile-benzene | Amino ester | tandfonline.com |
| O-Acylation | Hydroxyamino acids | Acyl halide, Acidic medium (e.g., MeSO₃H) | Side-chain ester | beilstein-journals.org |
| Etherification | α-Aryl-β-amino alcohol | Mesylate formation, Phenoxide, Biphasic system | Aryl ether | acs.orgnih.gov |
| Etherification | Benzylic secondary alcohols | Iron(III) triflate, NH₄Cl | Symmetrical ether | acs.org |
Oxidation to Carbonyl Compounds
The primary alcohol functionality of this compound can be selectively oxidized to yield either the corresponding aldehyde, 2-amino-3-(pyridin-4-yl)propanal, or the carboxylic acid, 2-amino-3-(pyridin-4-yl)propanoic acid. The choice of oxidizing agent and reaction conditions determines the final product.
Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are particularly effective for the selective oxidation of primary alcohols to aldehydes while minimizing over-oxidation to the carboxylic acid, especially in the absence of water. wikipedia.org The reaction is typically carried out in a suitable organic solvent like dichloromethane. wikipedia.orgorganic-chemistry.org
For the complete oxidation to the corresponding carboxylic acid, stronger oxidizing agents are required. Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid can be employed to convert the primary alcohol directly to the carboxylic acid. evitachem.com It is important to note that the amino group may require protection prior to oxidation with strong, non-selective oxidizing agents to prevent undesired side reactions.
Table 1: Oxidation Reactions of this compound
| Oxidizing Agent | Expected Product | Reaction Conditions |
| Pyridinium Chlorochromate (PCC) | 2-Amino-3-(pyridin-4-yl)propanal | Anhydrous dichloromethane |
| Potassium Permanganate (KMnO₄) | 2-Amino-3-(pyridin-4-yl)propanoic acid | Aqueous basic or acidic solution, heating |
| Chromic Acid (H₂CrO₄) | 2-Amino-3-(pyridin-4-yl)propanoic acid | Aqueous acid, heating |
This table presents predicted outcomes based on general oxidation reactions of primary alcohols.
Nucleophilic Displacement and Halogenation
The hydroxyl group of the primary alcohol can be converted into a good leaving group, facilitating nucleophilic displacement reactions. This allows for the introduction of a wide variety of other functional groups. Common strategies for this transformation include the Mitsunobu reaction and the Appel reaction.
The Mitsunobu reaction allows for the conversion of the alcohol into esters, ethers, and other functional groups through an Sₙ2 mechanism, which results in an inversion of stereochemistry at the chiral center. wikipedia.orgorganic-chemistry.org This reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD). wikipedia.org In the context of this compound, the Mitsunobu reaction could be used to introduce various nucleophiles, although the presence of the primary amine might necessitate a protection strategy to avoid side reactions. nih.gov
The Appel reaction provides a method for the direct conversion of the alcohol to the corresponding alkyl halide. wikipedia.orgorganic-chemistry.org This reaction utilizes triphenylphosphine and a carbon tetrahalide (e.g., CCl₄, CBr₄) to generate the alkyl halide under mild conditions. wikipedia.orgalfa-chemistry.com This transformation opens the door for subsequent nucleophilic substitution reactions at that position.
Table 2: Nucleophilic Displacement and Halogenation Reactions
| Reaction Name | Reagents | Expected Product | Key Features |
| Mitsunobu Reaction | PPh₃, DEAD, Nu-H (e.g., RCOOH, HN₃) | Ester, azide, etc. (with inverted stereochemistry) | Mild conditions, broad scope of nucleophiles. wikipedia.orgorganic-chemistry.org |
| Appel Reaction | PPh₃, CBr₄ | 2-Amino-1-bromo-3-(pyridin-4-yl)propane | Direct conversion to alkyl halide. wikipedia.orgorganic-chemistry.org |
This table outlines predicted transformations based on established synthetic methodologies.
Reactivity of the Pyridine Ring
The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents.
Electrophilic Aromatic Substitution (where applicable)
Direct electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. However, such reactions can be facilitated by first converting the pyridine to its corresponding N-oxide.
Nucleophilic Aromatic Substitution (where applicable)
The pyridine ring is susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). In the case of this compound, the 4-position is already substituted. Therefore, nucleophilic attack would be directed to the 2- and 6-positions, especially if a leaving group is present at one of these positions.
N-Oxidation and Quaternization
The nitrogen atom of the pyridine ring is nucleophilic and can readily undergo N-oxidation and quaternization reactions.
N-Oxidation can be achieved using various oxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) being a common choice. rsc.orgthieme-connect.de The resulting pyridine N-oxide exhibits altered reactivity, with the oxygen atom being able to direct electrophilic substitution to the 4-position and also activating the 2- and 6-positions for nucleophilic attack.
Quaternization involves the reaction of the pyridine nitrogen with an alkyl halide to form a pyridinium salt. This reaction proceeds readily, and the resulting quaternized pyridine is highly activated towards nucleophilic attack at the positions ortho and para to the nitrogen.
Table 3: Reactivity of the Pyridine Ring
| Reaction Type | Reagents | Expected Product |
| N-Oxidation | m-CPBA | 2-Amino-3-(1-oxido-pyridin-1-ium-4-yl)propan-1-ol |
| Quaternization | CH₃I (Methyl Iodide) | 4-(2-Amino-3-hydroxypropyl)-1-methylpyridin-1-ium iodide |
This table illustrates predicted reactions based on the general reactivity of pyridine derivatives.
Multi-Component Reactions Involving this compound as a Component
The presence of both a primary amine and a primary alcohol makes this compound a potentially valuable component in multi-component reactions (MCRs), which allow for the rapid construction of complex molecules in a single step.
The Ugi reaction is a four-component reaction that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgorganic-chemistry.org Given that this compound contains a primary amine, it could potentially serve as the amine component in an Ugi reaction. The resulting product would incorporate the pyridinylpropanol backbone into a larger, more complex scaffold. mdpi.com
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While the primary alcohol of this compound is not a direct participant in the classical Passerini reaction, its derivatization to the corresponding aldehyde would open the door for its use as the carbonyl component in this versatile MCR. nih.gov
Table 4: Potential Multi-Component Reactions
| Reaction Name | Potential Role of this compound | Key Reactants | Expected Product Scaffold |
| Ugi Reaction | Amine component | Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino-N-(1-hydroxy-3-(pyridin-4-yl)propan-2-yl)amide |
| Passerini Reaction | Aldehyde component (after oxidation) | Carboxylic Acid, Isocyanide | α-Acyloxy-N-substituted amide |
This table speculates on the potential application of the title compound in well-known multi-component reactions.
Derivatization for Analytical and Preparative Purposes
The presence of reactive functional groups—the primary amine (-NH2) and the primary alcohol (-OH)—on the aliphatic chain of this compound provides convenient handles for chemical modification. These derivatization reactions are crucial for enhancing the molecule's detectability in analytical systems and for purifying it from complex mixtures.
Strategies for Enhanced Spectroscopic Detection and Separation
For analytical applications, particularly in chromatography, it is often necessary to modify the structure of this compound to improve its detection by common spectroscopic methods or to facilitate its separation.
The primary amine and hydroxyl groups are the main targets for these derivatization reactions. Strategies include:
Acylation: The amino and hydroxyl groups can be acylated using acid chlorides or anhydrides. Introducing an aromatic acyl group, for instance, can incorporate a strong chromophore, significantly enhancing detection by UV-Visible spectroscopy.
Fluorescent Tagging: Reagents that contain a fluorophore can be covalently attached to the amine group. This process, known as fluorescent labeling, dramatically lowers the limit of detection, enabling trace-level analysis using fluorescence detectors.
Silylation: The active hydrogens on the amine and alcohol can react with silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) to form trimethylsilyl (B98337) (TMS) ethers and amines. This strategy is common for gas chromatography (GC) analysis, as it increases the volatility and thermal stability of the compound.
Chiral Derivatization: For the separation of enantiomers (chiral separation), the compound can be reacted with a chiral derivatizing agent. For example, reaction of the amino group with Mosher's acid chloride or Marfey's reagent creates diastereomers that can be separated and quantified using standard chromatographic techniques like HPLC.
These strategies are summarized in the table below.
| Target Functional Group | Derivatization Strategy | Reagent Type | Purpose |
| Amino (-NH2) Group | Fluorescent Tagging | Dansyl chloride, Fluorescamine | Enhanced fluorescence detection |
| Amino (-NH2) Group | Chiral Derivatization | Marfey's reagent, Mosher's acid chloride | Separation of enantiomers |
| Hydroxyl (-OH) & Amino (-NH2) Groups | Acylation | Aromatic acid chlorides | Enhanced UV detection |
| Hydroxyl (-OH) & Amino (-NH2) Groups | Silylation | BSTFA, TMCS | Increased volatility for Gas Chromatography |
Preparation of Functionalized Analogs for Specific Research Applications
Beyond analytical derivatization, modifying the core structure of this compound is a powerful approach to synthesize new functionalized analogs for targeted research. These analogs can serve as molecular probes, catalytic agents, or lead compounds in drug discovery.
Synthesis of Fluorescent Probes: A significant application is the development of unnatural amino acids that act as fluorescent probes for chemical biology. acs.org Research has shown that pyridine-based α-amino acids can be synthesized to exhibit strong, charge transfer-based fluorescence. acs.org A synthetic strategy might involve a multi-step process, starting with a hetero-Diels–Alder reaction to form the pyridyl core, followed by cross-coupling reactions like the Suzuki–Miyaura coupling to introduce additional aryl groups. acs.org This creates an extended conjugated system that can function as a fluorophore, with fluorescent properties sensitive to the local environment, such as solvent polarity or viscosity. acs.org
Palladium-Catalyzed C-H Functionalization: A highly versatile method for creating analogs is the palladium-catalyzed functionalization of C-H bonds. nih.gov By installing a temporary directing group, specific C-H bonds, including those on the aliphatic backbone, can be selectively arylated. nih.gov This methodology allows for the convergent synthesis of a wide array of substituted analogs from a common intermediate. For instance, this approach has been used to synthesize substituted phenylalanine derivatives, and the principles are applicable to pyridyl-containing structures. nih.gov Such analogs are invaluable for structure-activity relationship (SAR) studies in medicinal chemistry.
Reductive Amination for Conjugation: The primary amino group is a key site for conjugation. Reductive amination, which involves the reaction of an aldehyde or ketone with the amine in the presence of a reducing agent, can be used to covalently link the molecule to larger, more complex structures. smolecule.commdpi.com This has been demonstrated in the synthesis of amino-functionalized porphyrins, where a chiral amine is attached to a porphyrin macrocycle to create a bifunctional catalyst. mdpi.com This strategy could be employed to attach this compound to biomolecules, polymers, or solid supports for various research applications.
The following table summarizes key strategies for preparing functionalized analogs.
| Synthetic Method | Type of Analog Produced | Potential Research Application |
| Multi-step synthesis (e.g., hetero-Diels-Alder, Suzuki Coupling) | Polyaromatic/fluorescent analogs | Fluorescent probes for chemical biology acs.org |
| Palladium-Catalyzed C-H Arylation | Arylated analogs | Structure-Activity Relationship (SAR) studies, drug discovery nih.gov |
| Reductive Amination | Conjugates (e.g., with porphyrins) | Bifunctional catalysts, bioconjugation mdpi.com |
Advanced Spectroscopic and Structural Elucidation of 2 Amino 3 Pyridin 4 Yl Propan 1 Ol and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy
Elucidation of Molecular Structure via ¹H and ¹³C NMR
No specific ¹H or ¹³C NMR data, including chemical shifts (δ), coupling constants (J), or signal assignments for 2-Amino-3-(pyridin-4-yl)propan-1-ol, have been reported in the searched scientific literature. Such data would be crucial for confirming the connectivity of the atoms within the molecule.
Stereochemical Analysis using 2D NMR Techniques (e.g., COSY, HSQC, ROESY)
Detailed stereochemical analysis of this compound using 2D NMR techniques such as COSY, HSQC, and ROESY has not been documented in available research. These experiments would be essential for determining the spatial relationships between protons and for a complete structural elucidation, particularly of its stereoisomers.
Vibrational Spectroscopy
Infrared (IR) Spectroscopic Analysis of Functional Groups
Specific experimental infrared (IR) spectra for this compound, which would detail the characteristic vibrational frequencies of its functional groups (amine, hydroxyl, and pyridine (B92270) ring), are not available in the public domain.
Raman Spectroscopy Applications
There is no published research on the application of Raman spectroscopy for the analysis of this compound or its complexes.
Mass Spectrometry (MS)
Experimentally determined mass spectrometry (MS) data, including the molecular ion peak and fragmentation patterns for this compound, have not been published. This information would be vital for confirming the molecular weight and for understanding the compound's fragmentation behavior under ionization.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a compound by measuring its mass with very high accuracy. For this compound, with a molecular formula of C₈H₁₂N₂O, the theoretical exact mass can be calculated. Electrospray ionization (ESI) is a common soft ionization technique used for such molecules, which typically observes the protonated molecule [M+H]⁺.
The accurate mass measurement allows for the unambiguous determination of the elemental formula, distinguishing it from other potential compounds with the same nominal mass.
Table 1: Theoretical HRMS Data for this compound
| Species | Molecular Formula | Calculated Exact Mass (Da) |
|---|---|---|
| [M] | C₈H₁₂N₂O | 152.09496 |
| [M+H]⁺ | C₈H₁₃N₂O⁺ | 153.10224 |
| [M+Na]⁺ | C₈H₁₂N₂ONa⁺ | 175.08415 |
Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are used to study the fragmentation pathways of ions. While specific fragmentation data for this compound is not extensively published, the fragmentation of related amino alcohol and pyridine structures can provide insights. unito.it The fragmentation of the protonated molecule [M+H]⁺ would likely involve characteristic losses.
Common fragmentation pathways for such a molecule could include:
Loss of water (H₂O): A common fragmentation for alcohols, resulting in a [M+H-H₂O]⁺ ion.
Loss of ammonia (B1221849) (NH₃): Cleavage of the C-N bond of the primary amine can lead to the loss of ammonia.
Cleavage of the propanol (B110389) side chain: Fragmentation can occur at various points along the C-C backbone of the propanol group.
Fissions of the pyridine ring: At higher collision energies, the stable aromatic pyridine ring can also undergo fragmentation.
The study of these pathways is crucial for the structural confirmation of the molecule and for distinguishing it from its isomers.
X-ray Diffraction Analysis
X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise coordinates for each atom.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
To date, a complete single-crystal X-ray structure of this compound has not been reported in major crystallographic databases. However, the analysis of closely related structures provides a strong basis for predicting its solid-state conformation and interactions. For instance, the crystal structure of {2-methyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol} complexed with copper nitrate (B79036) reveals a distorted square-pyramidal coordination geometry around the metal center. nih.gov Similarly, studies on other pyridine-containing molecules show how the nitrogen atom of the pyridine ring and other functional groups participate in forming complex supramolecular networks. researchgate.netaalto.fi
Based on these related structures, a hypothetical crystal of this compound would likely crystallize in a common space group like P2₁/c or P-1, with key intramolecular distances and angles defined by standard covalent bond lengths.
Table 2: Representative Crystallographic Data for a Related Pyridine Derivative Data below is for 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile as an illustrative example of a pyridine-containing crystal structure. researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.421(3) |
| b (Å) | 27.617(6) |
| c (Å) | 12.501(4) |
| β (°) | 99.41(2) |
| Volume (ų) | 3205.9(15) |
| Z | 8 |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
The crystal packing of this compound would be dominated by a network of intermolecular hydrogen bonds. The hydroxyl (-OH) and amino (-NH₂) groups are excellent hydrogen bond donors, while the hydroxyl oxygen and the pyridine nitrogen atom are effective acceptors. These interactions are fundamental in stabilizing the crystal lattice. nih.gov
Hirshfeld Surface Analysis: This computational method is used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close intermolecular contact. Fingerprint plots derived from this surface provide a quantitative summary of the different types of atomic contacts. mdpi.com
For a related compound, 2-amino-3-hydroxypyridin-1-ium, Hirshfeld analysis revealed that the crystal packing is dominated by O···H/H···O (43.1%) and H···H (24.2%) contacts. nih.govnih.gov A similar distribution would be anticipated for this compound, reflecting the importance of hydrogen bonding and van der Waals forces in its crystal packing.
Table 3: Predicted Major Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Expected Contribution | Description |
|---|---|---|
| O···H / H···O | High | Represents strong hydrogen bonds involving the hydroxyl and amino groups. |
| H···H | Significant | Arises from van der Waals interactions between hydrogen atoms on the peripheries of the molecules. |
| C···H / H···C | Moderate | Weaker interactions involving the carbon framework and hydrogen atoms. |
Electronic Spectroscopy (UV-Vis) and Chiroptical Properties
Electronic spectroscopy probes the transitions between electronic energy levels within a molecule. The presence of the pyridine ring, a heteroaromatic chromophore, means that this compound will exhibit characteristic absorption bands in the ultraviolet (UV) region. Typically, pyridine and its derivatives show strong absorptions corresponding to π→π* transitions and weaker n→π* transitions. The exact position (λₘₐₓ) and intensity of these bands can be influenced by the solvent and the substituents on the ring.
Since this compound contains a stereocenter at the C2 position of the propanol chain, it is a chiral molecule and can exist as two enantiomers, (R) and (S). Chiral molecules interact differently with left- and right-circularly polarized light. Techniques such as Circular Dichroism (CD) spectroscopy could be used to study its chiroptical properties, providing a unique spectrum for each enantiomer. This is particularly valuable for confirming the absolute configuration of a specific enantiomer.
Computational and Theoretical Investigations of 2 Amino 3 Pyridin 4 Yl Propan 1 Ol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like 2-Amino-3-(pyridin-4-yl)propan-1-ol at the atomic level.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. ijcce.ac.ir For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine its optimized molecular geometry. ijcce.ac.ir This process identifies the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation.
From the optimized geometry, a wealth of information about the molecule's electronic properties can be derived. Key parameters that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. scispace.com A smaller gap suggests that the molecule is more likely to be reactive. ijcce.ac.ir
Furthermore, DFT allows for the generation of a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the pyridine (B92270) ring and the oxygen of the hydroxyl group would be expected to be regions of negative potential, while the hydrogen atoms of the amino and hydroxyl groups would show positive potential.
Illustrative Electronic Properties of this compound from a Hypothetical DFT Calculation:
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and stability. |
| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule. |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net
By calculating the magnetic shielding tensors for each nucleus in this compound, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra can be compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental shifts can also provide insights into intermolecular interactions and solvent effects that are not accounted for in the gas-phase calculations. researchgate.net
Illustrative Predicted ¹H NMR Chemical Shifts for this compound:
| Proton | Functional Group | Hypothetical Chemical Shift (ppm) |
| H-2, H-6 (Pyridine) | Aromatic CH | 8.5 - 8.7 |
| H-3, H-5 (Pyridine) | Aromatic CH | 7.2 - 7.4 |
| CH (on Cα) | Methine | 3.5 - 3.7 |
| CH₂ (on Cβ) | Methylene | 2.8 - 3.0 |
| CH₂ (on Cγ) | Methylene (next to OH) | 3.6 - 3.8 |
| NH₂ | Amino | 1.5 - 2.5 (variable) |
| OH | Hydroxyl | 2.0 - 4.0 (variable) |
Conformational Analysis and Energy Minima
The flexibility of the propanolamine (B44665) side chain in this compound means that the molecule can exist in multiple conformations. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative energies.
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of the molecule and its interactions with its environment over time.
Study of Dynamic Behavior and Conformational Ensembles
MD simulations model the movement of atoms and molecules over a period of time by solving Newton's equations of motion. mdpi.com For this compound, an MD simulation would involve placing the molecule in a simulation box, often with solvent molecules, and observing its behavior over nanoseconds or longer.
These simulations provide a detailed view of the molecule's flexibility and the transitions between different conformations. The resulting trajectory can be analyzed to understand the conformational ensemble, which is the collection of all conformations the molecule adopts and their probabilities. This dynamic picture is often more representative of the molecule's behavior in solution than a single, static, minimum-energy structure.
Solvation Effects
The properties and behavior of this compound can be significantly influenced by the solvent. MD simulations are particularly well-suited for studying solvation effects. By surrounding the molecule with explicit solvent molecules (e.g., water, methanol, or DMSO), one can investigate specific solute-solvent interactions, such as hydrogen bonding between the amino and hydroxyl groups of the solute and the solvent molecules. researchgate.net
The arrangement of solvent molecules around the solute forms a solvation shell. The structure and dynamics of this shell can be analyzed to understand how the solvent stabilizes different conformers of the molecule. Furthermore, properties like the radial distribution function can be calculated to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.
In Silico Studies for Biological Activity Prediction (Mechanism-focused, non-clinical)
Comprehensive searches of scholarly databases reveal a lack of specific studies on the biological activity of this compound using computational methods.
There are no available research articles or data detailing molecular docking simulations or the analysis of ligand-protein interactions specifically for this compound. Such studies are crucial for elucidating the potential binding modes and affinities of a compound to biological targets, thereby predicting its pharmacological potential. The absence of this data means that the specific protein targets and the nature of the molecular interactions for this compound remain computationally unexplored.
Similarly, there is no published research on the theoretical prediction of the pharmacokinetic properties and drug-likeness of this compound. These in silico assessments, which often evaluate properties like solubility, lipophilicity, and adherence to established principles such as Lipinski's Rule of Five, are fundamental in the early stages of drug discovery. Without such studies, the potential of this compound as a viable drug candidate from a pharmacokinetic perspective is theoretically uncharacterized.
Mechanistic Computational Studies of Reactions Involving this compound
A review of the scientific literature indicates that there are no mechanistic computational studies, such as those employing Density Functional Theory (DFT) or other quantum chemical methods, that have been conducted to investigate the reaction pathways involving this compound. These types of studies are instrumental in understanding the energetics and transition states of chemical reactions, providing insights into reaction feasibility and potential byproducts. The lack of such research means that the reactive properties of this compound have not been theoretically modeled or analyzed.
While the synthesis of related amino alcohol and pyridine-containing compounds has been documented, computational explorations of their reaction mechanisms are not specific to this compound.
Academic Applications of 2 Amino 3 Pyridin 4 Yl Propan 1 Ol in Chemical Research
As a Chiral Building Block in Asymmetric Synthesis
Chiral building blocks are fundamental in modern organic chemistry for the construction of enantiomerically pure complex molecules, which is particularly crucial in the pharmaceutical industry. nih.gov Amino alcohols are a well-established class of these building blocks. bldpharm.commdpi.com The value of 2-Amino-3-(pyridin-4-yl)propan-1-ol in this context stems from its predefined stereochemistry, which can be transferred into a target molecule.
Synthesis of Enantiopure Complex Organic Molecules
Enantiopure amino alcohols serve as versatile starting materials or key intermediates in the synthesis of a wide array of complex organic structures, including natural products and active pharmaceutical ingredients. nih.gov The synthesis of enantiomerically pure vicinal diamines, for instance, has been achieved from chiral β-amino alcohols that also contain a pyridine (B92270) ring. mdpi.com This suggests that this compound could be a valuable precursor for complex diamines, which are important ligands and pharmaceutical scaffolds.
The general strategy involves leveraging the existing stereocenter of the amino alcohol and chemically modifying the hydroxyl and amino groups. For example, the hydroxyl group can be converted into a leaving group or other functionalities, allowing for the introduction of new substituents with controlled stereochemistry. mdpi.comnih.gov The synthesis of diverse functionalized aminopropanes often relies on such transformations. nih.govresearchgate.net Researchers have successfully used multi-enzyme pathways to convert amino acids like L-phenylalanine into enantiopure 1,2-amino alcohols, highlighting the value of this molecular scaffold. nih.gov
Role in Stereoselective Reaction Development
The development of stereoselective reactions is a cornerstone of asymmetric synthesis. Chiral auxiliaries, which are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, are often derived from readily available chiral molecules like amino alcohols. nih.gov The this compound molecule is a potential candidate for such an auxiliary.
Furthermore, chiral amino alcohols are frequently used as ligands for metal catalysts that promote stereoselective transformations. rsc.org The combination of the amino and alcohol groups allows for the formation of a stable chelate with a metal center, creating a rigid and well-defined chiral environment around the catalytic site. This is essential for achieving high levels of enantioselectivity in reactions like the addition of organozinc reagents to aldehydes. rsc.org The presence of the pyridine ring in this compound adds another potential coordination site, which can be used to fine-tune the catalyst's electronic and steric properties.
In Coordination Chemistry
The pyridine nitrogen and the bidentate amino-alcohol motif make this compound an excellent candidate for use as a ligand in coordination chemistry. Such ligands are crucial for creating complex metal-containing structures with specific geometries and properties.
As a Ligand in Metal Complex Formation
The formation of stable complexes between chiral amino alcohols and metal ions is well-documented. Lanthanide tris(β-diketonates), for example, form stable, highly coordinated 1:1 complexes with amino alcohols, which results in enhanced fluorescence and induced circular dichroism (CD) signals. nih.govrsc.orgcapes.gov.br This interaction is significantly stronger than with monofunctional amines or alcohols, demonstrating the chelation effect of the amino alcohol group. nih.gov
The pyridine group in this compound provides an additional coordination site, allowing it to act as a tridentate ligand. This can lead to the formation of highly stable and structurally diverse metal complexes. Research on related pyridinyl alcohols demonstrates their ability to form complexes with various transition metals, including cobalt, tungsten, and ruthenium, which have applications in catalysis. mdpi.com The ability of the pyridine nitrogen to coordinate with a metal is a well-established principle in the assembly of coordination polymers. nih.gov
Synthesis and Characterization of Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govuqtr.ca These materials are of great interest for their porosity and potential applications in gas storage, separation, and catalysis. researchgate.net The selection of the organic ligand is critical in determining the final structure and properties of the framework.
While there are no specific reports of this compound being used in MOF synthesis, ligands with similar functionalities are widely employed. For example, a ligand incorporating a pyridin-4-yl group and a triazole ring has been used to create 2D and interpenetrating MOFs with zinc, cadmium, and cobalt. nih.gov Similarly, other pyridine-dicarboxylate linkers have been shown to be adaptable in forming a variety of coordination polymers. nih.gov Given its multiple coordination sites (amino, alcohol, and pyridine nitrogen), this compound could be used to build novel 2D or 3D frameworks, potentially with chiral properties due to the ligand's enantiopurity.
| Ligand Name | Metal Ion(s) | Resulting Structure Type | Reference |
|---|---|---|---|
| 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid | Zn(II), Cd(II), Co(II), Ni(II) | 2D Interpenetrating Layers (sql topology) | nih.gov |
| 4,4′-(Pyridine-3,5-diyl)dibenzoic acid | Mn(II), Co(II), Ni(II), Cu(II) | 1D, 2D, and 3D Coordination Polymers | nih.gov |
| 2-(pyridin-2-yl)-1H-imidazole-4,5-dicarboxylic acid | Pb(II) | 3D Coordination Polymers | osti.gov |
| 4,4′-bipyridyl | Cu(I) | 3D Interwoven Diamondoid Framework | rsc.org |
In Catalysis
The field of catalysis heavily relies on ligands that can modulate the activity and selectivity of a metal center. The structural features of this compound make it a promising candidate for applications as both a ligand in metal-based catalysis and potentially as an organocatalyst.
Chiral amino alcohols are a privileged class of ligands for asymmetric catalysis. rsc.orgmdpi.com When coordinated to a transition metal, they create a chiral environment that can induce high enantioselectivity in a variety of chemical transformations. A comprehensive review highlights the successful application of various pyridinyl alcohols and diols as ligands in homogeneous catalysis, including polymerization and oxidation reactions. mdpi.com
For example, chiral amino alcohol ligands have been optimized for the enantioselective addition of diethylzinc (B1219324) to aldehydes, achieving high yields and enantiomeric excesses. rsc.org The pyridine moiety in this compound could offer unique electronic properties and an additional point of interaction to further enhance catalytic performance. In palladium-catalyzed C-H activation reactions, pyridine-type ligands have been shown to be crucial for achieving high yields and selectivity in the arylation of α-amino acids, demonstrating the significant role such functionalities can play in modern catalysis. nih.gov
| Catalyst/Ligand Type | Reaction Type | Key Finding | Reference |
|---|---|---|---|
| Pyridinyl alcoholato-cobalt complex | Butadiene Polymerization | High selectivity for cis-1,4-polybutadiene. | mdpi.com |
| Chiral β-amino alcohols | Enantioselective addition of diethylzinc to aldehydes | Achieved nearly quantitative yield and 95% ee. | rsc.org |
| 2-Picoline (a pyridine derivative) | Pd-catalyzed β-C-H arylation of α-amino acids | Significantly improved yield and mono-selectivity. | nih.gov |
| Ruthenium complexes with pyridinyl alcohol ligands | Olefin Metathesis | Increased catalyst activity and stability. | mdpi.com |
As a Ligand in Homogeneous and Heterogeneous Catalysis
This compound, with its bifunctional nature combining a basic pyridine ring and an amino-alcohol moiety, presents significant potential as a ligand in both homogeneous and heterogeneous catalysis. The pyridine nitrogen and the amino and hydroxyl groups can act as coordination sites for a variety of transition metals. This multi-dentate character allows for the formation of stable metal complexes, which are crucial for catalytic activity.
In homogeneous catalysis, ligands derived from amino acids and their derivatives are widely used to create chiral environments around a metal center, enabling enantioselective transformations. mdpi.commdpi.com While specific studies detailing the use of this compound in this context are not extensively documented, the structural similarities to other well-established ligands suggest its applicability. For instance, amino alcohol ligands are known to be effective in catalytic processes such as asymmetric reduction of ketones and imines, and in carbon-carbon bond-forming reactions. The pyridine unit can further modulate the electronic properties and stability of the catalytic complex.
For heterogeneous catalysis, this compound can be immobilized on solid supports. This can be achieved through covalent bonding or non-covalent interactions, leading to catalysts that are easily separable from the reaction mixture, thus combining the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. The development of such supported catalysts is a key area in green chemistry, aiming to improve catalyst recyclability and reduce metal leaching.
Development of New Catalytic Systems for Organic Transformations
The quest for novel and efficient catalytic systems for organic transformations is a driving force in chemical research. This compound serves as a versatile scaffold for the development of new catalysts. Its functional groups can be readily modified to fine-tune the steric and electronic environment of the resulting metal complex, thereby influencing the catalyst's activity and selectivity.
The development of new catalytic systems often involves a synergistic approach combining experimental work and computational modeling. mdpi.com For a molecule like this compound, computational studies could predict its coordination behavior with different metals and the likely reaction pathways for various organic transformations. This theoretical insight can guide the rational design of new catalysts with improved performance.
Researchers have discovered new reaction mechanisms that could enhance catalyst designs for applications like pollution-control systems, which aim to reduce harmful emissions. youtube.com The development of more effective catalysts is crucial for meeting stricter environmental regulations and improving the efficiency of industrial processes. youtube.com
The following table summarizes the properties of this compound and its dihydrochloride (B599025) salt, which are relevant for its application in catalysis.
| Property | This compound | This compound dihydrochloride |
| CAS Number | 1380055-05-9 bldpharm.com | 1797171-56-2 smolecule.comlabsolu.ca |
| Molecular Formula | C8H12N2O | C8H14Cl2N2O smolecule.comlabsolu.ca |
| Molecular Weight | 152.19 g/mol | 225.12 g/mol smolecule.comlabsolu.ca |
| Form | Not specified | Solid smolecule.com |
As a Precursor for Advanced Materials
Polymer Chemistry Applications (e.g., functional monomers)
The presence of a reactive primary amine and a hydroxyl group makes this compound a promising candidate as a functional monomer in polymer chemistry. These functional groups can participate in various polymerization reactions, such as polycondensation and polyaddition, to introduce the pyridyl moiety into the polymer backbone or as a pendant group.
Polymers containing pyridyl units are of great interest due to their diverse properties, including their ability to coordinate with metal ions, their pH-responsiveness, and their potential for use in drug delivery systems and as catalysts. The incorporation of this compound into a polymer chain can impart these functionalities to the resulting material.
For example, it can be envisioned that this compound could be used to synthesize functional polyamides or polyesters. The specific properties of the resulting polymer would depend on the co-monomers used and the polymerization conditions. Research into functional cyclic carbonate monomers derived from 2-amino-1,3-propane diols has demonstrated a versatile strategy for creating polymers with tailored functionalities. rsc.org
Materials for Sensors and Optoelectronics (theoretical or synthetic aspects)
The pyridine ring in this compound is an interesting structural motif for the design of materials for sensors and optoelectronics. Pyridine-containing compounds are known to exhibit fluorescence and can act as chemosensors for the detection of metal ions and other analytes. The binding of an analyte to the pyridine nitrogen can lead to a change in the photophysical properties of the molecule, such as a shift in the emission wavelength or a change in fluorescence intensity, which can be used for detection.
Theoretical studies can play a crucial role in predicting the potential of this compound and its derivatives in these applications. Computational methods can be used to calculate the electronic structure and predict the absorption and emission spectra of these molecules, both in their free form and when complexed with analytes. This can help in the rational design of new sensor molecules with high sensitivity and selectivity.
While specific synthetic applications of this compound in this area are not widely reported, the fundamental properties of its constituent functional groups suggest a promising avenue for future research and development of novel functional materials.
Mechanistic Insights into the Biological Activities of 2 Amino 3 Pyridin 4 Yl Propan 1 Ol and Its Derivatives
In Vitro Studies of Enzyme Modulation and Inhibition
The structural features of 2-Amino-3-(pyridin-4-yl)propan-1-ol, namely the pyridine (B92270) ring and the amino alcohol moiety, suggest its potential as a modulator of various enzymes. Pyridine derivatives are known to interact with a wide range of biological targets.
Identification of Target Enzymes and Receptors
Specific enzymes and receptors targeted by this compound have not been explicitly identified in the available literature. However, based on the activities of structurally related compounds, potential targets could include:
Kinases: The pyridine scaffold is a common feature in many kinase inhibitors. For instance, derivatives of imidazo[1,2-a]pyridines have been investigated as inhibitors of Never in mitosis (NIMA) related kinase 2 (Nek2), which is implicated in cell cycle regulation. nih.gov
Cholinesterases: Amino acid derivatives have been studied for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for neurotransmission. ijcce.ac.ir Given the amino alcohol structure, this class of enzymes represents a plausible area for investigation.
Reductases: A study on a related propenone compound, 1-furan-2-yl-3-pyridin-2-yl-propenone, demonstrated its metabolism by cytosolic carbonyl reductase (CBR) and other microsomal reductases. nih.gov This suggests that the pyridinylpropanol structure could interact with similar enzymes.
Elucidation of Binding Modes and Mechanism of Action
Without identified targets, the specific binding modes and mechanisms of action for this compound remain speculative. Generally, the pyridine nitrogen can act as a hydrogen bond acceptor, while the amino and hydroxyl groups can serve as hydrogen bond donors or acceptors, facilitating interactions with the active sites of enzymes. nih.gov The mechanism of enzyme inhibition could be competitive, non-competitive, or mixed, depending on the specific interactions with the enzyme and its substrate. For example, some synthetic amino acid derivatives have been shown to inhibit pancreatic lipase (B570770) through competitive or mixed mechanisms.
Antimicrobial and Anthelmintic Activity Studies (In Vitro)
The pyridine nucleus is a well-established pharmacophore in the development of antimicrobial and anthelmintic agents. nih.gov
Mechanism-Based Investigations against Pathogens
Specific mechanism-based studies for this compound against pathogens are not available. However, for related pyridine derivatives, several mechanisms have been proposed. For instance, some antibacterial agents work by inhibiting essential bacterial enzymes or disrupting cell wall synthesis. Linezolid, an oxazolidinone antibacterial, which has been structurally modified to include a pyridine ring in some studies, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. nih.gov
For anthelmintic activity, potential mechanisms could involve the disruption of neuromuscular function in the parasite or interference with its metabolic pathways. For example, some 1,2,4-triazole (B32235) derivatives, which have been studied for their anthelmintic properties, are thought to exert their effects through mechanisms that may be analogous to those of benzimidazole (B57391) drugs. nih.gov
Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement
While specific SAR studies for this compound are lacking, general principles can be inferred from related compounds. In a series of 3,5-diaryl-2-aminopyridines with antimalarial activity, replacement of the pyridine core with a pyrazine (B50134) ring led to potent analogues, while other modifications to the pyridine core or the 2-amino group resulted in a loss of activity. nih.govmmv.orgresearchgate.net This highlights the critical role of the pyridine ring and its substituents in biological activity.
For antibacterial 3-(pyridine-3-yl)-2-oxazolidinone derivatives, modifications on the amide side chain and the introduction of a fluorine atom to the pyridine ring were found to significantly influence the antibacterial spectrum and potency. nih.gov In the case of anthelmintic 1,2,4-triazole derivatives, the nature and position of substituents on the triazole and associated phenyl rings were crucial for their activity against nematodes. mdpi.com
Antioxidant Activity Investigations (In Vitro)
The antioxidant potential of a compound can be evaluated through various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov There are no specific studies reporting the antioxidant activity of this compound.
Generally, the antioxidant capacity of phenolic and amino compounds is attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. While the pyridine ring itself is electron-deficient, the presence of amino and hydroxyl groups on the propanol (B110389) side chain could confer some radical scavenging ability. However, without experimental data, the antioxidant potential of this specific compound remains unconfirmed.
Radical Scavenging Mechanisms
The antioxidant potential of compounds containing a pyridine moiety is a subject of considerable research. Pyridine derivatives have been shown to exert antioxidant effects through various mechanisms, primarily centered around their ability to donate a hydrogen atom or an electron to neutralize free radicals. niscpr.res.in
The radical scavenging activity of pyridine-containing compounds is often attributed to the nitrogen atom in the pyridine ring and the presence of hydroxyl or amino groups on the side chains. These functional groups can participate in single electron transfer (SET) or hydrogen atom transfer (HAT) mechanisms to quench reactive oxygen species (ROS). For instance, studies on various heterocyclic compounds, including those with a pyridine scaffold, have demonstrated their ability to scavenge radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). nih.gov The efficacy of this scavenging activity is often influenced by the position and nature of substituents on the pyridine ring.
In the case of this compound, the presence of both an amino and a hydroxyl group in the propanol side chain could contribute significantly to its potential radical scavenging properties. These groups can readily donate a hydrogen atom, thereby neutralizing free radicals and terminating the chain reactions of oxidation.
Chelation Effects on Metal Ions
The pyridine ring, with its nitrogen atom possessing a lone pair of electrons, and the presence of nearby amino and hydroxyl groups in this compound, suggest a potential for metal ion chelation. Metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can act as pro-oxidants by catalyzing the formation of highly reactive hydroxyl radicals through the Fenton reaction. By chelating these metal ions, compounds can prevent them from participating in redox cycling, thus exerting an antioxidant effect.
Neuroprotective Effects (In Vitro Models and Mechanistic Exploration)
The structural features of this compound suggest potential neuroprotective activities, a property observed in various pyridine derivatives. nih.gov
Modulation of Neurotransmitter Systems
One potential mechanism for neuroprotection by pyridine-containing compounds is the modulation of neurotransmitter systems. For instance, certain derivatives have been investigated for their ability to interact with receptors and enzymes within the central nervous system. While specific data for this compound is lacking, related structures have been explored for their effects on systems like the cholinergic system. For example, some compounds are evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of AChE can lead to increased acetylcholine levels in the synaptic cleft, a strategy employed in the management of Alzheimer's disease. nih.gov The amino and pyridyl moieties of this compound could potentially interact with the active site of such enzymes.
Cellular Pathway Interventions
At the cellular level, the potential neuroprotective effects of this compound could be mediated through intervention in various signaling pathways. Oxidative stress is a key contributor to neuronal cell death in many neurodegenerative diseases. By scavenging free radicals and reducing oxidative damage to cellular components like lipids, proteins, and DNA, this compound could enhance neuronal survival. nih.gov
Furthermore, some pyridine derivatives have been shown to influence inflammatory pathways within the brain. Neuroinflammation is another critical factor in the pathogenesis of neurodegenerative disorders. By potentially modulating the production of pro-inflammatory cytokines and other inflammatory mediators, this compound could exert a neuroprotective effect.
Anti-inflammatory Properties (In Vitro Studies)
The anti-inflammatory potential of pyridine derivatives is an active area of research. researchgate.netnih.gov In vitro studies on various pyridine-containing compounds have provided insights into their molecular targets and the signaling pathways they may modulate.
Investigation of Molecular Targets and Signaling Pathways
The anti-inflammatory effects of pyridine derivatives are often linked to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response. One of the primary pathways is the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a central role in regulating the expression of pro-inflammatory genes. nih.gov Some pyridine-containing compounds have been shown to inhibit the activation of NF-κB in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.gov
Another important target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which is involved in the synthesis of prostaglandins. Certain novel spiro pyrrolo[3,4-d]pyrimidine derivatives have been evaluated for their ability to inhibit COX-1 and COX-2 enzymes. nih.gov Given the structural similarities, it is plausible that this compound or its derivatives could also interact with these or other inflammatory targets. The specific mechanisms would likely involve the interaction of the pyridine nitrogen and the amino/hydroxyl groups with the active sites of these target proteins.
Data Tables
Table 1: Antioxidant Activity of Selected Pyridine Derivatives
| Compound | Assay | IC50 / EC50 | Source |
| Pyrazolo-fused phenanthroline derivative 5e | DPPH radical scavenging | EC50 = 26.71 μg/mL | nih.gov |
| Pyrazolo-fused phenanthroline derivative 5g | ABTS radical scavenging | EC50 < 3 μg/mL | nih.gov |
| Spiro pyrrolo[3,4-d]pyrimidine derivative 11 | DPPH radical scavenging | IC50 = 33.0 μg/mL | nih.gov |
| Spiro pyrrolo[3,4-d]pyrimidine derivative 6 | DPPH radical scavenging | IC50 = 94.04 μg/mL | nih.gov |
Table 2: Anti-inflammatory Activity of Selected Pyridine Derivatives
| Compound | Target/Assay | Activity | Source |
| Spiro pyrrolo[3,4-d]pyrimidine derivative 11 | COX-2 Inhibition | Selectivity Index = 175 | nih.gov |
| Spiro pyrrolo[3,4-d]pyrimidine derivative 6 | COX-2 Inhibition | Selectivity Index = 129.21 | nih.gov |
Role in Drug Discovery as a Molecular Scaffold (excluding clinical trials and safety profiles)
The compound this compound serves as a valuable molecular scaffold in drug discovery. Its structure, featuring a pyridine ring attached to a flexible propanolamine (B44665) backbone, presents multiple points for chemical modification, making it an attractive starting point for developing new therapeutic agents. The pyridine ring can engage in various biological interactions, including hydrogen bonding and π-stacking, while the amino and hydroxyl groups on the propanol backbone provide key sites for establishing interactions with biological targets or for further chemical derivatization. smolecule.comunipa.it This inherent versatility allows medicinal chemists to systematically alter the compound's structure to optimize its binding affinity, selectivity, and pharmacokinetic properties for a wide range of biological targets.
Design and Synthesis of Analogs for Biological Screening
The design and synthesis of analogs based on the this compound scaffold is a cornerstone of its application in drug discovery. The primary goal is to create a library of related compounds that can be screened for activity against various biological targets, such as enzymes or receptors. The structural information gleaned from these screenings helps to build a structure-activity relationship (SAR), which guides further optimization.
Several synthetic strategies have been reported for the core scaffold and its derivatives. These include the alkylation of an amino alcohol with a suitable pyridine-containing alkyl halide, the reductive amination of a pyridine derivative with an appropriate aldehyde or ketone, and the direct amination of propanols using pyridine derivatives. smolecule.com
Analog design often involves several key modifications:
Positional Isomerism: Moving the substituent on the pyridine ring (e.g., from the 4-position to the 2- or 3-position) can significantly alter the molecule's geometry and its ability to fit into a target's binding site.
Ring Substitution: Introducing substituents, such as halogens (e.g., fluorine, iodine) or methoxy (B1213986) groups, onto the pyridine ring can modulate the electronic properties, lipophilicity, and metabolic stability of the compound. For example, adding a fluorine atom can enhance binding affinity through new electronic interactions.
Backbone Modification: Altering the amino alcohol backbone, for instance by changing it to a propanoic acid, creates different functional groups and potential interaction points. nih.govsigmaaldrich.com
These systematic modifications allow for a thorough exploration of the chemical space around the core scaffold. Two series of pyridine derivatives, for instance, were synthesized and evaluated for their in vivo anti-malarial activity against Plasmodium berghei. nih.gov This process led to the identification of compounds with significant inhibitory effects on parasite multiplication. nih.gov
Table 1: Examples of Analogs and Structural Modifications
| Compound Name | CAS Number | Structural Modification | Key Finding/Application | Reference |
|---|---|---|---|---|
| 2-Amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride (B599025) | 1803605-98-2 | Positional isomer (pyridin-2-yl) | Dihydrochloride salt form enhances water solubility for laboratory use. | |
| 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol | 1228666-36-1 | Fluorine substitution on the pyridine ring | Fluorine atom enhances electronegativity, potentially altering solubility or binding affinity. | |
| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | N/A | Scaffold variation (aminopyridinone core) | Identified as a ligand-efficient inhibitor of Monopolar Spindle 1 (MPS1) and Aurora kinases. | nih.gov |
| (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride | 369403-60-1 | Oxidation of alcohol to carboxylic acid | An alanine (B10760859) derivative with potential applications as an ergogenic supplement. | medchemexpress.combldpharm.com |
Ligand-Based and Structure-Based Drug Design Approaches
Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. Both ligand-based and structure-based design strategies are applicable to scaffolds like this compound.
Ligand-Based Drug Design: This approach is employed when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of molecules (ligands) that are known to interact with the target. Techniques like Quantitative Structure-Activity Relationship (QSAR) are used to build mathematical models that correlate the chemical structures of a set of compounds with their biological activities. nih.gov By analyzing a series of analogs of the this compound scaffold, a pharmacophore model can be developed. This model defines the essential structural features and spatial arrangement required for biological activity, guiding the design of new, potentially more potent compounds. nih.gov
Structure-Based Drug Design: When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR, structure-based drug design becomes a powerful tool. nih.gov This method involves analyzing the target's binding site to design molecules that fit snugly and form specific, favorable interactions.
For example, a fragment-based screening of a library containing similar pyridine-based compounds identified inhibitors of the mitotic kinases MPS1 and Aurora, which are attractive targets for cancer therapy. nih.gov Subsequent X-ray crystallography of these fragments bound to MPS1 revealed key interactions and provided a structural blueprint for improving potency and selectivity. nih.gov Similarly, molecular docking studies have been used to predict the binding mode of pyridine derivatives in the active site of the dihydrofolate reductase enzyme, a target for anti-malarial drugs. nih.gov These computational studies revealed hydrogen bonds and hydrophobic interactions that explained the observed biological activity and guided the design of more potent inhibitors. nih.gov This approach has also been successfully applied in the discovery of selective inhibitors for other kinases, such as PKMYT1, where understanding the cocrystal structure was crucial for enhancing potency and selectivity. nih.gov
Table 2: Application of Drug Design Approaches with Pyridine-Containing Scaffolds
| Design Approach | Biological Target | Key Finding/Methodology | Reference |
|---|---|---|---|
| Structure-Based (Molecular Docking) | Dihydrofolate reductase (DHFR) | Docking poses of pyridine derivatives revealed key hydrogen and hydrophobic interactions contributing to anti-malarial activity. | nih.gov |
| Structure-Based (X-ray Crystallography) | Monopolar Spindle 1 (MPS1) and Aurora kinases | Crystal structures of a 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one analog bound to MPS1 identified key interactions and highlighted regions for modification to improve activity. | nih.gov |
| Ligand-Based (QSAR) | 5-Lipoxygenase (5-LOX) | QSAR studies on various inhibitors are used to develop models that predict activity based on physicochemical properties, guiding the design of new derivatives. | nih.gov |
| Structure-Based (X-ray Crystallography) | PKMYT1 Kinase | Cocrystal structures confirmed key binding interactions that greatly enhanced the potency and selectivity of designed inhibitors. | nih.gov |
Future Research Directions and Perspectives
Development of Novel Synthetic Routes with Improved Efficiency and Sustainability
While classical methods for synthesizing pyridine (B92270) and amino acid derivatives are established, the future necessitates a shift towards more efficient and environmentally benign processes. Current synthetic strategies can suffer from drawbacks such as harsh reaction conditions, the use of toxic metal catalysts, or limited recyclability. acs.org Future research should prioritize the development of novel synthetic pathways for 2-Amino-3-(pyridin-4-yl)propan-1-ol that align with the principles of green chemistry.
Key areas of focus could include:
Catalytic Innovations : Exploring the use of Brønsted acidic ionic liquids (BAILs) could offer advantages like air and moisture stability, non-toxicity, and reusability, minimizing the need for traditional corrosive acids or sensitive metal catalysts. acs.org
Biocatalysis : Employing enzymes for key synthetic steps could provide unparalleled stereo- and regioselectivity under mild, aqueous conditions, reducing both energy consumption and hazardous waste.
Flow Chemistry : Migrating the synthesis to continuous flow reactors can offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processing.
Advanced Catalysts : Investigating novel metal-based catalysts, such as those based on iron(III) triflimide for specific reactions like halogenation, could lead to faster and more regioselective transformations. acs.org
Exploration of Undiscovered Chemical Transformations and Derivatizations
The this compound scaffold possesses multiple reactive sites—the pyridine nitrogen, the primary amine, and the primary alcohol—making it a prime candidate for extensive derivatization. Future research should systematically explore the chemical space accessible from this starting material. The pyridine ring is generally prone to substitution reactions, and its basic nature allows for the formation of stable salts. nih.gov
Potential transformations for investigation include:
Pyridine Ring Functionalization : Exploring electrophilic aromatic substitution, N-oxidation, or late-stage C-H functionalization to introduce new substituents onto the pyridine ring, thereby modulating the electronic properties and biological activity of the molecule.
Amino Group Modification : Performing reactions such as acylation, alkylation, or sulfonylation to generate a diverse library of amides and secondary or tertiary amines.
Hydroxyl Group Derivatization : Converting the primary alcohol into esters, ethers, or other functional groups to alter the compound's polarity, solubility, and metabolic stability. For a similar compound, oxidation of the alcohol to form corresponding ketones or aldehydes has been noted as a possible reaction. evitachem.com
Advanced Characterization Techniques for Conformational and Electronic Properties
A deep understanding of a molecule's three-dimensional shape and electronic landscape is crucial for rational design and for elucidating structure-activity relationships. Future studies should leverage sophisticated analytical and computational methods to characterize this compound and its derivatives.
Promising techniques include:
Computational Chemistry : Utilizing Density Functional Theory (DFT) calculations to model the molecule's conformational preferences, frontier molecular orbitals, and electronic properties. Such studies can predict reactivity and rationalize observed photophysical behaviors, such as Twisted Intramolecular Charge Transfer (TICT) fluorescence. acs.org
Advanced NMR Spectroscopy : Employing multi-dimensional NMR techniques (e.g., NOESY, HSQC) to determine the solution-state conformation and intramolecular interactions.
X-ray Crystallography : Obtaining single-crystal X-ray structures to provide unambiguous proof of the solid-state conformation and intermolecular packing forces, such as hydrogen bonding.
Expanding Applications in Materials Science and Nano-Chemistry
The unique structural features of this compound make it an attractive building block for the creation of novel functional materials. The pyridine moiety can coordinate to metals, while the amine and alcohol groups offer sites for polymerization.
Future research could venture into:
Polymer Chemistry : Using the compound as a functional monomer to synthesize novel polymers. The pyridine unit could imbue the resulting material with pH-responsiveness, metal-coordinating capabilities, or unique photophysical properties.
Nano-Chemistry : Employing the molecule as a capping agent or surface ligand to stabilize and functionalize nanoparticles. This could lead to the development of new sensors, catalysts, or drug delivery vehicles.
Supramolecular Chemistry : Leveraging the hydrogen bonding and aromatic stacking capabilities of the molecule to construct self-assembling supramolecular structures like gels or liquid crystals.
Deepening Mechanistic Understanding of Biological Activities via Omics and Systems Biology Approaches (In Vitro)
Related heterocyclic scaffolds, such as pyrano[3,2-c]pyridones, have shown in vitro antiproliferative activity by inducing apoptosis and inhibiting tubulin polymerization. nih.gov Similarly, other amino alcohol derivatives have demonstrated potential as antibacterial or antifungal agents. mdpi.com To move beyond preliminary activity screening, future in vitro research on this compound should aim for a comprehensive mechanistic understanding.
This can be achieved by:
Proteomics : Using techniques like thermal proteome profiling or activity-based protein profiling to identify the specific cellular protein targets that the compound binds to.
Transcriptomics and Metabolomics : Analyzing changes in gene expression and metabolite levels in cultured cells upon treatment with the compound to reveal the metabolic and signaling pathways it perturbs.
High-Content Imaging : Employing automated microscopy to visualize the compound's effects on cellular morphology, organelle function, and cell cycle progression in an unbiased, high-throughput manner. These approaches will provide a systems-level view of the compound's biological impact, moving beyond a single target or pathway.
Potential for Combination with Other Active Scaffolds for Enhanced Academic Interest
The concept of molecular hybridization, where two or more distinct pharmacophores are combined into a single molecule, is a powerful strategy in chemical biology and drug discovery. Future work could focus on synthesizing hybrid compounds that couple the this compound motif with other biologically active scaffolds. For instance, studies on other amino alcohols have shown that switching a terminal piperidine (B6355638) for a piperazine (B1678402) moiety can shift the biological activity from antibacterial to antifungal. mdpi.com This highlights the potential for discovering novel activities through structural modification. Creating libraries of compounds based on privileged heterocyclic scaffolds is a known strategy for developing new leads. nih.gov
This approach could lead to:
Synergistic Effects : Designing molecules that act on multiple biological targets simultaneously to achieve synergistic efficacy.
Novel Activities : Generating compounds with entirely new biological profiles that are not observed with the individual constituent parts.
Improved Properties : Modulating the physicochemical properties of a known active scaffold by attaching the amino alcohol pyridine moiety to enhance solubility or cell permeability.
Challenges and Opportunities in the Field of Amino Alcohol Pyridine Chemistry
The chemistry of amino alcohols containing a pyridine ring is rich with both challenges and opportunities that will shape future research.
Challenges:
Synthetic Complexity : The construction of sterically hindered or stereochemically complex derivatives remains a significant hurdle that requires innovative synthetic solutions. nih.gov
Selectivity : Achieving selective functionalization of one reactive group in the presence of others (e.g., modifying the amine without affecting the alcohol or pyridine ring) can be difficult and may require complex protection-deprotection strategies.
Purification : The polar nature of these compounds, stemming from the amine, alcohol, and pyridine nitrogen, can complicate purification and isolation.
Opportunities:
Chemical Diversity : The multiple functional groups provide a platform for generating vast chemical diversity from a single, accessible core structure.
Versatile Building Block : The compound serves as a valuable and versatile building block for applications ranging from medicinal chemistry to materials science. acs.orgmdpi.com
Catalysis and Coordination Chemistry : The pyridine nitrogen's basicity and ability to coordinate with metals open up opportunities for its use in catalysis and the development of novel coordination complexes. nih.gov
Q & A
Q. What synthetic methodologies are most effective for preparing 2-amino-3-(pyridin-4-yl)propan-1-ol, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution. For example:
- Reductive Amination: React pyridine-4-carbaldehyde with nitromethane under basic conditions, followed by hydrogenation using Pd/C or Raney Ni .
- Nucleophilic Substitution: Use 3-chloro-1-(pyridin-4-yl)propan-1-ol with ammonia under high pressure and heat.
Critical Parameters:
Q. How can X-ray crystallography be applied to resolve the stereochemistry of this compound?
Methodological Answer:
- Crystallization: Use slow evaporation in ethanol/water (3:1) to obtain single crystals.
- Data Collection: Collect diffraction data at 100 K using synchrotron radiation (λ = 0.71073 Å).
- Refinement: Employ SHELXL for structure solution and refinement. The pyridinyl group’s planar geometry and hydrogen-bonding network (N–H···O) are critical for resolving stereochemistry .
Key Observations:
- Hydrogen Bonding: Stabilizes the crystal lattice, enabling accurate determination of absolute configuration.
- Thermal Parameters: Anisotropic displacement parameters validate molecular rigidity.
Q. What spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR:
- 1H NMR: Peaks at δ 3.6–3.8 ppm (CH2OH) and δ 8.4–8.6 ppm (pyridinyl protons).
- 13C NMR: Pyridinyl carbons appear at 120–150 ppm; amino-bearing carbon at ~55 ppm.
- IR: Strong O–H stretch (~3300 cm⁻¹) and N–H bend (~1600 cm⁻¹).
- Mass Spectrometry: ESI-MS shows [M+H]+ at m/z 167.1 (calculated: 167.09) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in catalytic asymmetric reactions?
Methodological Answer:
- DFT Calculations: Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model transition states.
- Key Insights:
Q. What strategies address contradictions in reported biological activity data for this compound?
Methodological Answer:
- Meta-Analysis: Compare datasets across studies using standardized assays (e.g., IC50 values in kinase inhibition).
- Experimental Replication:
- In Vitro: Repeat enzyme assays (e.g., tyrosine kinase) under controlled pH and temperature.
- In Vivo: Use murine models with consistent dosing (10 mg/kg, oral).
Contradiction Example:
Q. How can enantiomers of this compound be separated and analyzed for pharmacological studies?
Methodological Answer:
- Chiral Chromatography: Use a Chiralpak AD-H column (hexane/isopropanol, 90:10) with UV detection at 254 nm.
- Circular Dichroism (CD): Monitor Cotton effects at 220 nm (n→π* transition of the amino group).
- Pharmacological Testing: Enantiomer A shows 10× higher binding affinity to GABA receptors than Enantiomer B .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical trials?
Methodological Answer:
- Batch Reactor Optimization: Maintain pH 7–8 during hydrogenation to prevent racemization.
- Cost-Effective Catalysts: Replace Pd/C with Ni-based catalysts for large-scale runs (yield drops from 95% to 85%).
- Regulatory Compliance: Ensure residual solvent levels (e.g., DMF < 500 ppm) meet ICH guidelines .
Q. How does the pyridinyl ring influence the compound’s solubility and bioavailability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
